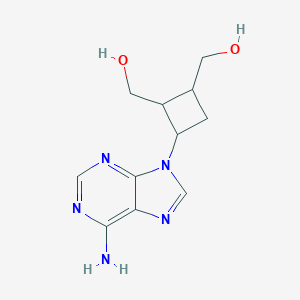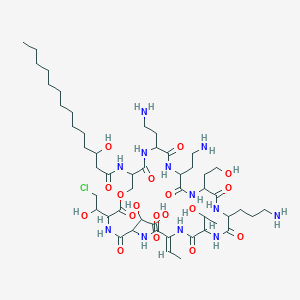
Cornexistin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cornexistin is a natural compound that has gained attention in recent years due to its potential applications in scientific research. It is a secondary metabolite produced by the fungus Fusarium graminearum, which is commonly found in cereal crops such as corn, wheat, and barley. This compound has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of cornexistin is not fully understood. However, it is believed that this compound exerts its biological activities by interfering with the cell membrane and cell wall of the microorganisms. It has been found to disrupt the membrane potential of the cells, leading to the leakage of intracellular components. This compound has also been found to inhibit the synthesis of ergosterol, which is an important component of the fungal cell membrane.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including chitinase and β-glucosidase. This compound has also been found to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. It has been suggested that the induction of oxidative stress may be responsible for the anticancer properties of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cornexistin has several advantages for lab experiments. It is a natural compound that can be easily synthesized using biological methods. This compound is also relatively stable and can be stored for long periods without losing its biological activity. However, this compound has some limitations for lab experiments. It is a complex molecule that can be difficult to purify and isolate. This compound also has low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of cornexistin. One area of research is the development of new methods for the synthesis and purification of this compound. Another area of research is the investigation of the mechanism of action of this compound. It is important to understand how this compound exerts its biological activities so that it can be used more effectively in scientific research. Future research could also focus on the development of new applications for this compound, such as its use as an antifungal or antibacterial agent in agriculture.
Conclusion:
This compound is a natural compound that has potential applications in scientific research. It has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. This compound can be synthesized using chemical or biological methods, and it has several advantages for lab experiments. However, this compound also has some limitations, such as its low solubility in water. Future research could focus on the development of new methods for the synthesis and purification of this compound, as well as the investigation of its mechanism of action and new applications for scientific research.
Métodos De Síntesis
Cornexistin can be synthesized using chemical or biological methods. The chemical synthesis involves the use of various reagents and solvents, which can be expensive and time-consuming. On the other hand, the biological synthesis involves the use of microorganisms such as bacteria, fungi, and yeast, which can produce this compound in large quantities. The biological synthesis is considered to be more eco-friendly and cost-effective than the chemical synthesis.
Aplicaciones Científicas De Investigación
Cornexistin has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. This compound has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. It has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
123068-35-9 |
|---|---|
Fórmula molecular |
C16H20O6 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione |
InChI |
InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4+/t9-,11-,14-/m1/s1 |
Clave InChI |
ILMHTGUGRLGMCR-UJCPQBBRSA-N |
SMILES isomérico |
CCC[C@H]1[C@H](C(=O)C[C@H](/C(=C/C)/CC2=C1C(=O)OC2=O)O)O |
SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
SMILES canónico |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Sinónimos |
cornexistin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



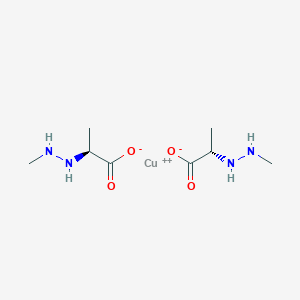

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
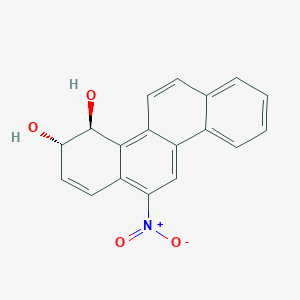
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)

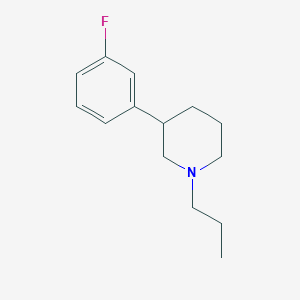
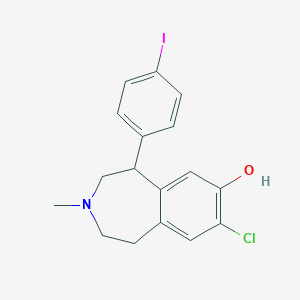
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)

